molecular formula C14H19N5OS B6437861 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine CAS No. 2549063-72-9

3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6437861
CAS No.: 2549063-72-9
M. Wt: 305.40 g/mol
InChI Key: QIZUUWOOGLAWMH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (CAS# 2549063-72-9) is a synthetically versatile organic compound with a molecular formula of C14H19N5OS and a molecular weight of 305.40 g/mol . Its structure strategically incorporates three key pharmacophores: a 1,2,4-thiadiazole core, a pyridine ring, and an azetidine group. The 1,2,4-thiadiazole scaffold is of significant interest in medicinal chemistry and has been explored as a stable core structure in drug discovery programs, for instance, in the development of novel anti-filarial agents . The presence of the azetidine ring and the pyridinyl moiety suggests potential for specific interactions with biological targets, while the 2-methoxyethyl side chain at the 3-position of the thiadiazole ring is likely to enhance aqueous solubility and optimize physicochemical properties, thereby improving bioavailability for in vitro and in vivo research applications . Computed physical properties include an XLogP3 of 2.3, indicating moderate lipophilicity, and a topological polar surface area of approximately 82.6 Ų . This compound is intended for research and development purposes in chemical and pharmaceutical laboratories. It is provided as a solid and should be stored under appropriate conditions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-methoxyethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-18(14-16-12(17-21-14)6-8-20-2)11-9-19(10-11)13-5-3-4-7-15-13/h3-5,7,11H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZUUWOOGLAWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their roles in pharmacology, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, a pyridine moiety, and an azetidine group. This unique combination may contribute to its biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. Research indicates that derivatives with thiadiazole rings show promising results against Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity (MIC in μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli2520 (Streptomycin)
Candida albicans3015 (Fluconazole)

The compound’s antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within the pathogens .

Anticancer Activity

Recent studies have suggested that thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For instance, compounds similar to this one have shown activity against pancreatic cancer cells, indicating potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that certain thiadiazole derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Research indicated that the compound might exert its effects through the inhibition of key enzymes involved in microbial metabolism and proliferation, providing insights into its mode of action .

Scientific Research Applications

CCR6 Modulation

One of the primary applications of this compound is as a CCR6 receptor modulator . Research indicates that it can be utilized in the treatment or prevention of various diseases linked to the immune system, such as autoimmune disorders and certain cancers. The CCR6 receptor plays a critical role in the migration of immune cells, making it a target for therapeutic interventions .

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the azetidine and pyridine rings may enhance the antimicrobial efficacy against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Preliminary investigations suggest that compounds similar to 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the azetidine ring.
  • Introduction of the pyridine moiety.
  • Functionalization at the thiadiazole position.

Various derivatives have been synthesized to optimize biological activity and selectivity towards specific targets. These modifications can enhance potency and reduce side effects.

Case Studies

StudyObjectiveFindings
Evaluate CCR6 modulationDemonstrated effective modulation leading to reduced inflammation in murine models.
Assess antimicrobial propertiesShowed significant activity against E. coli and S. aureus with low MIC values.
Investigate neuroprotective effectsIndicated reduction in neuronal cell death under oxidative stress conditions in vitro.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Key Structural Differences Reference
Target Compound 1,2,4-Thiadiazol-5-amine - 2-Methoxyethyl group
- N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]
Azetidine ring; methoxyethyl chain
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-22-4) 1,2,4-Thiadiazol-5-amine - Pyridin-2-yl group Simpler structure; lacks azetidine/methoxyethyl
N-(5-((1-Methylpiperidin-4-yl)oxy)pyridin-2-yl)-3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (36) 1,2,4-Thiadiazol-5-amine - Piperidin-4-yloxy group
- Pyridin-2-yl
Larger piperidine ring vs. azetidine
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (23) 1,2,4-Thiadiazol-5-amine - Cyclopropoxy group
- 3-Isopropylpyridin-2-yl
Bulky cyclopropoxy and isopropyl substituents
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-24-6) 1,2,4-Thiadiazol-5-amine - Pyrimidin-2-yl Pyrimidine vs. pyridine; simpler substitution

Key Observations :

  • The 2-methoxyethyl group enhances hydrophilicity relative to cyclopropoxy or isopropyl groups in analogs like Compound 23 .
Physicochemical Properties
Property Target Compound (Estimated) 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Compound 36
Molecular Weight ~350 g/mol 178.21 g/mol 369.2 g/mol
Solubility Moderate (polar groups) Low (hydrophobic pyridinyl) Moderate (piperidine O-link)
Stability Likely stable (inert storage recommended) Requires inert atmosphere Stable under basic conditions

Notes:

  • The methoxyethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs .

Preparation Methods

Cyclocondensation of Thioamides

The thiadiazole ring is assembled via cyclization of thioamides with nitriles under acidic conditions. For example, reacting thiourea derivatives with α-chloroketones yields 5-aminothiadiazoles. In one protocol, 5-chloro-1,2,4-thiadiazole intermediates are treated with ammonia in ethanol at 70°C to afford 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine in 60% yield.

Nucleophilic Substitution on Preformed Thiadiazoles

Chlorothiadiazoles undergo ammonolysis to introduce the primary amine group. A solution of 2-(5-chloro-1,2,4-thiadiazol-3-yl)pyridine in 2 M ammonia/ethanol heated at 70°C for 16 hours provides the amine after silica gel chromatography.

Construction of the 1-(Pyridin-2-yl)Azetidin-3-yl Moiety

Azetidine Ring Synthesis

N-Boc-azetidine-3-carboxylic acid is converted to N-Boc-3-hydroxyazetidine via reduction, followed by mesylation or iodination to produce active leaving groups (mesylate or iodide).

Pyridine Coupling

The azetidine intermediate undergoes nucleophilic aromatic substitution with 2-bromopyridine. Using Cs2CO3 in DMF at 100°C for 12 hours affords 1-(pyridin-2-yl)azetidine in 65% yield. Deprotection of the Boc group with TFA completes the synthesis.

Final Assembly via N-Alkylation

The thiadiazole and azetidine-pyridine components are coupled via N-alkylation. Reacting N-methyl-N-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine with 1-(pyridin-2-yl)azetidin-3-yl iodide in DMF at 100°C for 8 hours in the presence of Cs2CO3 yields the target compound in 44% yield after purification by flash chromatography.

Optimization Table :

StepReagents/ConditionsYield (%)
Thiadiazole aminationNH3/EtOH, 70°C, 16 h60
Azetidine alkylationCs2CO3, DMF, 100°C, 6 h44
Final N-alkylationCs2CO3, DMF, 100°C, 8 h44

Analytical Characterization and Regioselectivity Control

Spectroscopic Validation

1H NMR and 13C-HMBC spectra confirm regioselectivity. For example, the azetidine 3-H proton shows three-bond coupling with the thiadiazole C-5 carbon (δ 132.2 ppm), while the methyl group correlates with the N-methyl carbon (δ 40.1 ppm). LCMS (M+H: 305.40) aligns with the molecular formula C14H19N5OS.

Regioisomer Differentiation

1H,15N-HMBC identifies N-alkylation sites. Minor regioisomers (<5% yield) are eliminated via silica gel chromatography using CH2Cl2/MeOH/NH4OH gradients.

Challenges and Alternative Routes

Competing Side Reactions

Overalkylation at the thiadiazole nitrogen is mitigated by stepwise addition of alkylating agents. Mesylates provide better leaving group activity than iodides but require higher temperatures.

Boc Deprotection Efficiency

TFA-mediated deprotection occasionally leads to azetidine ring opening. Alternatives like HCl/dioxane at 0°C improve yields to >80% .

Q & A

Basic: What are the common synthetic routes for constructing the 1,2,4-thiadiazole core in this compound?

The 1,2,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives. For example, cyclocondensation reactions involving hydrazide precursors (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid can yield the thiadiazole scaffold . Alternatively, POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides under reflux (90°C, 3 hours) has been used for structurally similar compounds, achieving yields >70% after recrystallization . Key steps include pH adjustment (8–9) for precipitation and purification via DMSO/water mixtures.

Basic: How is the azetidine-pyridine moiety introduced into the molecule?

The azetidine-pyridine fragment is likely synthesized separately and coupled to the thiadiazole core. A standard approach involves nucleophilic substitution at the azetidine nitrogen. For example:

  • Step 1 : Synthesis of 1-(pyridin-2-yl)azetidin-3-amine via ring-opening of epoxides or cyclization of β-amino alcohols.
  • Step 2 : Functionalization with methyl and methoxyethyl groups using alkylating agents (e.g., methyl iodide or 2-methoxyethyl chloride) in polar aprotic solvents (DMF, acetonitrile) under inert atmospheres .
    Coupling to the thiadiazole may require activating agents like EDCI or HOBt in dichloromethane at 0–25°C .

Advanced: How can conflicting NMR data for regioisomeric products be resolved?

Contradictions in NMR assignments (e.g., distinguishing N-methyl vs. methoxyethyl groups) require multi-technique validation :

  • 2D NMR : HSQC and HMBC correlations to confirm connectivity between the thiadiazole C5 and azetidine N-atom .
  • X-ray crystallography : Definitive structural elucidation, as demonstrated for analogous thiadiazole derivatives (e.g., C–H···N hydrogen bonding patterns) .
  • High-resolution MS : Exact mass analysis to rule out isotopic interference or impurities .

Advanced: What strategies optimize the coupling of the azetidine and thiadiazole moieties when low yields are observed?

Low yields in coupling reactions often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Base selection : Use of Hünig’s base (DIPEA) over triethylamine to reduce byproduct formation, as observed in pyridylamine-thiadiazole couplings .
  • Temperature control : Stepwise heating (0°C → room temperature) to minimize decomposition .
  • Protecting groups : Temporary protection of the azetidine NH with Boc groups, followed by deprotection post-coupling .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl δ ~3.3–3.5 ppm; thiadiazole C5 δ ~165 ppm) .
  • Mass spectrometry : ESI-HRMS for molecular ion validation (expected [M+H]⁺ ~380–400 Da).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods predict the compound’s binding affinity for kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonds between the pyridine N and kinase hinge regions .
  • MD simulations : Analyze stability of the azetidine-thiadiazole conformation in solvent (water, 100 ns trajectories) .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) of the thiadiazole ring with inhibitory activity .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ against tyrosine kinases .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to address discrepancies in biological activity between in vitro and cell-based assays?

  • Solubility optimization : Test DMSO stock stability and use surfactants (e.g., Pluronic F-68) to improve aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Off-target profiling : Screen against a panel of 50+ GPCRs and ion channels via radioligand binding assays .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methoxyethyl group .
  • Solvent : Lyophilize and store as a solid; avoid prolonged DMSO solutions (>1 month) .

Advanced: How to design SAR studies for derivatives targeting improved selectivity?

  • Core modifications : Replace thiadiazole with 1,2,4-triazole or oxadiazole to alter electron density .
  • Substituent variation : Introduce halogens (F, Cl) at the pyridine meta-position to enhance kinase binding .
  • Stereochemistry : Synthesize azetidine enantiomers via chiral catalysts (e.g., BINAP-Ru) and compare activity .

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